Specific Scientific Field: Pharmacology and Biomedical Sciences
Summary of the Application: Pectolinarigenin, a metabolite of the flavonoid Pectolinarin, is known for its antioxidant, anti-inflammatory, antidiabetic, and antitumor activities . It has been evaluated both in vitro and in vivo .
Methods of Application or Experimental Procedures: The glycosylated flavone Pectolinarin, from which Pectolinarigenin is derived, was first isolated from Linaria vulgaris, a known medicinal Chinese herb . The herb is used for the internal treatment of digestion problems and urinary disorders, and externally for the treatment of haemorrhoids, venous skin ulcers, and for washing festering wounds and skin rashes .
Results or Outcomes: A treatment with 10 μM Pectolinarigenin inhibited the MDR1 and ABCG2 efficiency of about 59.3% and 46.5%, respectively . Moreover, tumor mass in nude mice xenograft model was reduced . By these data, Pectolinarigenin emerges as a promising agent in the treatment of patients with breast cancer .
Specific Scientific Field: Neurology
Summary of the Application: Pectolinarigenin has been found to improve oxidative stress and apoptosis in mouse NSC-34 motor neuron cell lines induced by C9-ALS-associated Proline–Arginine Dipeptide Repeat Proteins .
Methods of Application or Experimental Procedures: A mouse NSC-34 motor neuron cell line model expressing PR-DPR was established, and the neuroprotective effect of Pectolinarigenin was confirmed .
Specific Scientific Field: Pharmacology
Summary of the Application: Pectolinarigenin is known for its anti-inflammatory and antidiabetic effects . It’s derived from the Chinese herb Chromolaena odorata and is present in edible plants like Cirsium japonicum DC, Cirsium chanroenicum Nakai, Cirsium setidens (Dunn) Nakai and Clerodendrum volubile .
Methods of Application or Experimental Procedures: Pectolinarigenin is isolated or synthesized from flavonoids . It’s evaluated for its diverse pharmacological characteristics, including anti-inflammatory, antioxidant, hyperlipidaemia, immunomodulatory, melanogenesis, anti-cancer, neuroprotective, and hepatoprotective properties .
Results or Outcomes: Evidence suggests that Pectolinarigenin holds significant potential in formulating drugs and supplements for preventing and treating conditions such as cancer, inflammation, diabetes, and various brain-related illnesses .
Specific Scientific Field: Oncology
Summary of the Application: Pectolinarigenin has been found to regulate tumor-associated proteins .
Methods of Application or Experimental Procedures: For the tumor xenograft mice model, 1×10^6 AGS cells and matrigel were mixed in a 1:1 ratio and were injected subcutaneously in the nape of BALB/c-nude mice .
Summary of the Application: Pectolinarigenin has shown potential anti-tumor properties against various types of cancer cells, including bladder cancer . It can target DNA topoisomerase II alpha (TOP2A) and cause significant DNA damage .
Methods of Application or Experimental Procedures: In a study, a tumor xenograft mice model was established by injecting a mix of AGS cells and matrigel subcutaneously .
Results or Outcomes: Pectolinarigenin was found to inhibit the proliferation of bladder urothelial carcinoma cells by regulating DNA damage/autophagy pathways . It intensified the cytotoxic effect of gemcitabine (GEM) on bladder cancer cells both in vivo and in vitro .
Summary of the Application: Pectolinarigenin, a Cirsium isolate, is known for its anti-inflammatory activity .
Methods of Application or Experimental Procedures: Pectolinarigenin is isolated from the flavones .
Pectolinarigenin is a flavonoid compound, specifically the aglycone of pectolinarin, primarily isolated from the plant Cirsium chanroenicum and other species in the Cirsium genus. Its chemical structure is characterized by a 5,7-dihydroxy-4,6-dimethoxyflavone backbone, with the molecular formula . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Pectolinarigenin can undergo hydrolysis to form pectolinarin, which involves the addition of water to break the glycosidic bond. This reaction highlights its role as an aglycone in various plant extracts . Additionally, pectolinarigenin can participate in redox reactions due to its phenolic hydroxyl groups, contributing to its antioxidant capabilities. It has been shown to modulate reactive oxygen species levels in various cellular contexts .
Pectolinarigenin exhibits a range of biological activities:
Pectolinarigenin can be synthesized through various methods:
Pectolinarigenin holds potential applications in several fields:
Studies have focused on pectolinarigenin's interactions with various biological pathways:
Pectolinarigenin shares structural similarities with several other flavonoids. Here are some comparable compounds:
Pectolinarigenin is unique among these compounds due to its specific mechanisms targeting melanoma cells and its potent effects on reactive oxygen species modulation.
While X-ray crystallographic data for pectolinarigenin itself remain unpublished, its structural analogs and derivatives provide insights into its three-dimensional conformation. For example:
Experimental data from related flavonoids suggest that pectolinarigenin’s methoxy groups stabilize its structure through intramolecular hydrogen bonding, as observed in solid-state NMR studies.
Key ¹H-NMR (400 MHz, DMSO-d₆) signals include:
| δ (ppm) | Assignment |
|---|---|
| 12.94 | 5-OH |
| 6.59 | H-8 (s) |
| 6.79 | H-3 (s) |
| 7.08 | H-3',5' (d, J = 9.0 Hz) |
| 7.99 | H-2',6' (d, J = 9.0 Hz) |
| 3.74, 3.84 | OCH₃ (s) |
¹³C-NMR (75.5 MHz, DMSO-d₆) highlights:
| δ (ppm) | Assignment |
|---|---|
| 182.3 | C-4 (carbonyl) |
| 163.5 | C-2 |
| 157.5 | C-7 |
| 152.9 | C-9 |
| 61.2, 57.6 | OCH₃ |
Prominent IR absorptions (KBr, cm⁻¹):
| Band | Functional Group |
|---|---|
| 3289 | O-H stretch |
| 1655 | C=O stretch |
| 1504 | Aromatic C=C |
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 314.29 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include losses of methoxy (-31 Da) and hydroxyl (-17 Da) groups.
Pectolinarigenin differs from scutellarein (5,6,7,4'-tetrahydroxyflavone) by methylation at positions 6 and 4':
| Compound | Substituents | Key Structural Features |
|---|---|---|
| Scutellarein | 5,6,7,4'-OH | High polarity |
| Pectolinarigenin | 5,7-OH; 6,4'-OCH₃ | Enhanced lipophilicity |
The development of efficient total synthesis routes for pectolinarigenin has been a subject of considerable research interest, with several distinct approaches emerging from different precursor flavonoids. The most prominent and commercially viable route involves the semi-synthesis from scutellarin, a readily available flavonoid compound [1] [2].
The most efficient semi-synthetic approach utilizes scutellarin as the starting material, achieving pectolinarigenin through a three-step linear reaction sequence with an overall yield of 69.5% [1] [2]. This route represents a significant advancement in flavonoid chemistry, providing a practical method for obtaining pectolinarigenin in substantial quantities.
The synthetic strategy involves three key transformations: carboxyl esterification, selective hydroxyl group protection, and glycosidic bond hydrolysis [1] [2]. The first step employs methanol with catalytic sulfuric acid under reflux conditions for 4-6 hours, achieving 92-95% yield for the formation of scutellarin methyl ester [2] [3]. The esterification reaction protects the carboxylic acid functionality while maintaining the integrity of the flavonoid core structure.
The second step involves selective hydroxyl protection using dimethyl sulfate and potassium carbonate at room temperature for 8-12 hours, yielding 85-90% of the protected scutellarin derivative [2] [3]. This step is crucial for controlling the regioselectivity of subsequent reactions and preventing unwanted side reactions during the hydrolysis step.
The final hydrolysis step utilizes 2N hydrochloric acid under reflux conditions at 100°C for 2-3 hours, achieving 88-92% yield of pectolinarigenin [1] [2]. This acid-catalyzed hydrolysis selectively cleaves the glycosidic bond while preserving the aglycone structure, resulting in the target compound with high purity.
Several alternative total synthesis routes have been explored, though with varying degrees of success and practicality. Naringenin-based approaches involve hydroxylation and methylation reactions with regioselective modifications, typically achieving overall yields of 40-60% over 4-6 steps [4] [5]. These routes offer greater structural flexibility but require more complex reaction sequences.
Biosynthetic pathway reconstruction approaches utilizing the phenylpropanoid pathway and chalcone synthase-catalyzed condensation have been investigated, starting from phenylalanine or tyrosine [6] [4]. While these methods offer environmental advantages and mild reaction conditions, they typically achieve lower overall yields of 15-30% over 6-8 steps, limiting their commercial applicability.
Chalcone derivative-based synthesis involves cyclization, hydroxylation, and methylation reactions, achieving yields of 25-45% over 5-7 steps [7] [8]. Similarly, approaches starting from benzaldehyde and acetophenone utilize aldol condensation and cyclization reactions, yielding 30-50% over 4-6 steps [9] [8].
The conversion of flavonoid glycosides to their corresponding aglycones represents a critical step in pectolinarigenin production, with several hydrolysis methodologies demonstrating varying degrees of efficiency and selectivity.
Acid hydrolysis using 1N hydrochloric acid at 90-100°C for 2 hours represents the most commonly employed method for glycosidic bond cleavage [10] [11]. This approach achieves conversion efficiencies of 85-95% with product purities of 90-95%, making it highly attractive for large-scale applications. The method involves heating pectolinarin in acidic aqueous solution, where protonation of the glycosidic oxygen facilitates nucleophilic attack by water molecules, leading to bond cleavage and release of pectolinarigenin [10] [12].
The acid hydrolysis of pectolinarin has been demonstrated to yield pectolinarigenin along with D-glucose and L-rhamnose as the sugar components [10] [12]. The reaction mechanism involves protonation of the anomeric carbon, forming a carbocation intermediate that is subsequently attacked by water to cleave the C-O bond [11] [13]. The high conversion efficiency and simple procedure make this method particularly suitable for preparative-scale synthesis.
Microwave-assisted acid hydrolysis using 1% acetic acid under microwave irradiation has emerged as an efficient alternative, achieving 90-95% conversion efficiency with 88-92% product purity [14] [15]. This method offers the advantage of rapid reaction times while maintaining good conversion rates, though slight reductions in product purity may occur due to partial degradation under microwave conditions.
Enzymatic hydrolysis using β-glucosidase represents a milder alternative approach, operating at pH 4.5-5.5 and 37°C for 2-4 hours [16] [17]. While conversion efficiencies are lower at 70-80%, the method achieves superior product purities of 95-98% due to the high selectivity of enzymatic catalysis. The enzyme specifically cleaves β-glucosidic bonds while preserving the integrity of other structural elements.
The enzymatic approach utilizes retaining glycoside hydrolases that operate through a double displacement mechanism involving the formation of a covalent glycosyl-enzyme intermediate [17] [18]. This mechanism ensures high regioselectivity and minimizes side product formation, though the lower conversion rates and enzyme costs limit its application to specialized synthesis scenarios.
Alkaline hydrolysis at pH 12-13 and 60°C for 1-2 hours has been investigated as a base-catalyzed alternative, achieving 60-70% conversion efficiency with 70-80% product purity [18] [19]. While offering mild temperature conditions, the lower yields and potential for aglycone degradation under alkaline conditions limit its practical utility.
Thermal hydrolysis using water at 120°C for 4-6 hours represents a solvent-free approach, achieving 75-85% conversion efficiency with 80-90% product purity [20] [21]. The method eliminates the need for chemical additives but requires elevated temperatures that may compromise sensitive functional groups.
The glycosylation of pectolinarigenin with benzobromorutinose represents the final step in pectolinarin synthesis and requires careful optimization of reaction conditions to achieve high yields and selectivity.
Temperature control represents a critical parameter in glycosylation reactions, with room temperature (20-25°C) identified as optimal for benzobromorutinose glycosylation [1] [2]. Higher temperatures lead to thermal decomposition of both the glycosyl donor and acceptor, resulting in decreased yields and increased side product formation. The temperature range of 20-25°C provides sufficient activation energy for glycosidic bond formation while minimizing thermal degradation, achieving yields of 45-75%.
Studies examining temperature effects from 0-60°C demonstrate that elevated temperatures above 30°C cause significant decomposition of the benzobromorutinose donor, leading to decreased reaction efficiency [2] [3]. The optimal temperature of 25°C represents a balance between reaction rate and stability, maximizing product formation while minimizing unwanted side reactions.
The choice of solvent system significantly impacts glycosylation efficiency, with anhydrous dichloromethane identified as the optimal medium [22] [23]. The aprotic nature of dichloromethane prevents competing nucleophilic attack by solvent molecules while providing adequate solubility for both reaction partners. The anhydrous conditions are essential to prevent hydrolysis of the glycosyl donor and ensure efficient glycosidic bond formation.
Comparative studies of various solvent compositions, including dichloromethane-dimethylformamide mixtures, demonstrate that pure dichloromethane provides superior yields of 60-80% [22] [23]. The addition of dimethylformamide reduces regioselectivity and overall reaction efficiency, likely due to competitive coordination with the silver oxide catalyst.
Silver oxide serves as the primary catalyst for glycosidic bond formation, with 1.1 equivalents identified as the optimal loading [24] [25]. The catalyst promotes halide abstraction from the benzobromorutinose donor, generating a reactive oxonium ion intermediate that undergoes nucleophilic attack by the pectolinarigenin hydroxyl group. Higher catalyst loadings do not significantly improve yields and may lead to increased side product formation.
Potassium carbonate functions as the base component, with 2.0 equivalents providing optimal results [8] [25]. The base serves multiple functions: deprotonating the pectolinarigenin hydroxyl group to increase nucleophilicity, neutralizing hydrogen bromide generated during the reaction, and maintaining appropriate pH conditions for efficient glycosylation.
Optimal reaction times of 12-24 hours provide sufficient duration for complete reaction while minimizing side product formation [2] [3]. Shorter reaction times result in incomplete conversion, while extended reaction periods lead to increased decomposition and reduced overall yields. The glycosyl donor to acceptor ratio of 1.2-1.5 equivalents ensures adequate driving force for glycosylation while minimizing waste of the valuable benzobromorutinose donor [2].
Water content control represents a critical factor in glycosylation success, with moisture levels below 10 ppm essential for optimal yields [22] [27]. The presence of water competes with pectolinarigenin for reaction with the activated glycosyl donor, leading to hydrolysis rather than glycosylation. The incorporation of 4Å molecular sieves effectively removes trace water and drives the reaction toward product formation, achieving yields of 65-80%.
Irritant